molecular formula C9H18O2 B2675341 2-(4,4-Dimethyloxolan-2-yl)propan-1-ol CAS No. 2248285-81-4

2-(4,4-Dimethyloxolan-2-yl)propan-1-ol

Cat. No.: B2675341
CAS No.: 2248285-81-4
M. Wt: 158.241
InChI Key: XNYFEBKQYGAFMI-UHFFFAOYSA-N
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Description

2-(4,4-Dimethyloxolan-2-yl)propan-1-ol is an organic compound with the molecular formula C9H18O2 It is a secondary alcohol featuring a 4,4-dimethyloxolane ring attached to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethyloxolan-2-yl)propan-1-ol typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Attachment of the Propanol Chain: The propanol chain can be introduced via a Grignard reaction, where a suitable Grignard reagent reacts with the oxolane ring to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to hydrogenate a precursor compound.

    Continuous Flow Synthesis: Utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethyloxolan-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethyloxolan-2-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity, receptor binding, and signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4,4-Dimethyloxolan-2-yl)ethanol: Similar structure but with an ethanol chain instead of propanol.

    2-(4,4-Dimethyloxolan-2-yl)butan-1-ol: Similar structure but with a butanol chain instead of propanol.

Uniqueness

2-(4,4-Dimethyloxolan-2-yl)propan-1-ol is unique due to its specific combination of the oxolane ring and propanol chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(4,4-dimethyloxolan-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-7(5-10)8-4-9(2,3)6-11-8/h7-8,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYFEBKQYGAFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CC(CO1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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